-Hydroxy-2,1-benzoxaborolane (C7H7BO2) is a heterocyclic organic compound containing a boron atom. It serves as a valuable building block for the synthesis of various complex molecules due to its unique reactivity. Research has explored its application in the preparation of:
The unique properties of 1-Hydroxy-2,1-benzoxaborolane have led to ongoing research exploring its potential applications in various fields:
1-Hydroxy-2,1-benzoxaborolane is a member of the benzoxaborole family, characterized by a boron atom integrated into a bicyclic structure. This compound has garnered attention due to its unique chemical properties and potential applications in medicinal chemistry. The molecular formula for 1-hydroxy-2,1-benzoxaborolane is , and it features a hydroxyl group attached to the benzoxaborole structure, which enhances its reactivity and biological activity. The compound is noted for its ability to form stable complexes with diols, making it useful in various biochemical applications.
The biological activity of 1-hydroxy-2,1-benzoxaborolane is primarily linked to its interactions with various biomolecules. Research indicates that it exhibits:
Synthesis of 1-hydroxy-2,1-benzoxaborolane can be achieved through several methods:
The applications of 1-hydroxy-2,1-benzoxaborolane span various fields:
Interaction studies have revealed that 1-hydroxy-2,1-benzoxaborolane can form complexes with diols and other biomolecules. This ability allows it to modulate the activity of enzymes and proteins by altering their conformation or function. Such interactions are critical for understanding its mechanism of action in therapeutic contexts.
Several compounds share structural similarities with 1-hydroxy-2,1-benzoxaborolane. A comparison highlights their unique features:
These compounds demonstrate various degrees of reactivity and biological activity based on their structural differences. The presence of the hydroxyl group in 1-hydroxy-2,1-benzoxaborolane contributes significantly to its unique properties compared to others in the benzoxaborole class.
The formation of the benzoxaborole core structure represents a critical synthetic challenge that has been addressed through multiple strategic approaches [1] [3]. The most prevalent methodologies involve intramolecular cyclization reactions where a boronic acid functionality undergoes condensation with an appropriately positioned hydroxyl group to form the characteristic five-membered oxaborole ring [1] [8].
One fundamental approach utilizes ortho-formyl-substituted aryl halides or triflates as starting materials [3]. These precursors undergo palladium-catalyzed reaction with bis(pinacolato)diboron in the presence of weak bases such as potassium acetate [3]. The formyl group is subsequently reduced to a hydroxyl group, followed by hydrolysis of the pinacol ester to generate the arylboronic acid [3]. The final intramolecular esterification under acidic conditions completes the benzoxaborole formation with high yields [3].
Alternative cyclization strategies employ direct borylation methods where preformed boron-element sigma bonds are essential for mechanistic progression [9]. These approaches utilize carbophilic gold catalysts to activate alkynes, facilitating the addition of boron-oxygen sigma bonds across the activated alkyne functionality [9]. The method demonstrates excellent functional group tolerance and provides complementary regioselectivity compared to traditional metalation-borylation protocols [9].
A particularly effective methodology involves the use of ortho-bromobenzaldehydes under visible-light-promoted conditions [33]. This transition-metal-free approach employs phenothiazine as a photocatalyst with bis(pinacolato)diboron, enabling one-pot synthesis with sequential water-induced reduction [33]. The method successfully accommodates a broad range of substituted ortho-bromobenzaldehydes and has been validated through synthesis of clinically relevant compounds [33].
Recent developments have introduced organocatalytic approaches for enantioselective benzoxaborole synthesis [5]. These methods utilize in situ generated ortho-boronic acid containing chalcones that undergo asymmetric oxa-Michael addition of the hydroxyl group attached to the boronic acid [5]. Cinchona alkaloid-based chiral amino-squaramide catalysts facilitate this transformation, achieving excellent enantioselectivities up to 99 percent with good to excellent yields [5].
The reaction conditions for optimal cyclization typically require careful control of temperature and pH [7]. Studies have demonstrated that benzoxaboroles exhibit strong preference for the closed form over the open boronic acid form in aqueous-organic solvents at ambient temperature [7]. The dynamic equilibrium between open and closed forms occurs rapidly at rates exceeding 100 hertz through mechanisms involving rate-limiting proton-transfer steps [7].
| Cyclization Method | Starting Material | Catalyst System | Yield Range | Reference |
|---|---|---|---|---|
| Palladium-catalyzed borylation | ortho-formyl aryl halides | Pd(PPh3)3Cl2/KOAc | 70-85% | [3] |
| Gold-catalyzed oxyboration | ortho-alkynyl phenols | Au(I) complex | 65-90% | [9] |
| Photocatalytic borylation | ortho-bromobenzaldehydes | Phenothiazine/visible light | 60-80% | [33] |
| Organocatalytic cyclization | ortho-boronic chalcones | Chiral squaramide | 58-95% | [5] |
The conversion of nitrile groups to amine functionalities at the 6-position of benzoxaborole represents a crucial transformation for pharmaceutical applications [1] [2]. Multiple methodologies have been developed to achieve this transformation while maintaining the integrity of the benzoxaborole core structure [1] [26].
The most extensively studied approach involves a three-step sequence beginning with nitrile hydrolysis to form the corresponding amide intermediate [1] [26]. Methanesulfonic acid has emerged as the optimal reagent for this transformation, providing 75 percent yield compared to the previously reported 15 percent yield using concentrated sulfuric acid [26]. The reaction proceeds under mild heating at 90 degrees Celsius for 16 hours under nitrogen atmosphere [26].
The subsequent amide-to-amine conversion utilizes the Hofmann rearrangement as the key transformation [26]. Optimization studies have identified trichloroisocyanuric acid as the most effective oxidant for this transformation [26]. The reaction conditions require careful temperature control, with 25 degrees Celsius providing optimal results compared to higher temperatures [26]. Under optimized conditions, isolated yields of up to 81 percent have been achieved on gram scale [26].
Alternative reduction approaches employ direct nitrile-to-amine conversions using metal-catalyzed hydrogenation systems [12]. Raney nickel combined with potassium borohydride in dry ethanol provides an efficient and mild reduction system [12]. This methodology achieves isolated yields exceeding 80 percent for both aliphatic and aromatic nitriles under ambient conditions without requiring inert atmosphere [12]. The selectivity for primary amine formation is excellent, with only trace amounts of secondary or tertiary amine byproducts [12].
Continuous flow hydrogenation represents a scalable approach for the final nitro-to-amine reduction step [26]. Palladium on carbon catalyst in combination with ammonium formate as hydrogen source enables efficient transformation under mild conditions [26]. Flow rates of 0.4 milliliters per minute through packed bed reactors provide complete conversion with excellent isolated yields of 93-95 percent [26]. The flow methodology offers advantages including shorter reaction times, higher yields, and simplified purification compared to batch conditions [26].
Electrochemical approaches have been developed for amine oxidation to nitriles, providing potential routes for synthetic diversification [13]. These methods employ nitroxyl radicals or halogen ions as mediators, enabling selective transformation under mild electrochemical conditions [13]. The methodology demonstrates broad substrate scope and functional group tolerance [13].
| Transformation Step | Reagent System | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitrile to Amide | Methanesulfonic acid | 90°C, 16 h, N2 | 75% | [26] |
| Amide to Amine (Hofmann) | Trichloroisocyanuric acid/NaOH | 25°C, 12 h | 81% | [26] |
| Direct Nitrile to Amine | Raney Ni/KBH4 | Room temperature, EtOH | >80% | [12] |
| Nitro to Amine (Flow) | Pd/C/HCO2NH4 | Flow, 25°C | 93-95% | [26] |
Radical bromination methodologies provide essential tools for side chain functionalization of benzoxaborole derivatives [16] [17] [18]. These transformations enable introduction of reactive handles for further synthetic elaboration while maintaining the integrity of the boron-containing heterocycle [20] [22].
The classical Wohl-Ziegler bromination employs N-bromosuccinimide under thermal or photochemical initiation conditions [17] [18]. This methodology targets benzylic positions through radical chain mechanisms involving hydrogen atom abstraction followed by bromine atom transfer [18] [19]. The stability of benzylic radicals through resonance stabilization facilitates selective functionalization at these positions [16] [18].
Lewis acid catalyzed benzylic bromination represents a significant advancement in this field [17]. Zirconium(IV) chloride demonstrates the highest catalytic activity when combined with 1,3-dibromo-5,5-dimethylhydantoin as the bromination reagent [17]. This system operates under mild conditions and proceeds through radical generation pathways, providing excellent selectivity for benzylic positions over aromatic ring bromination [17]. The methodology achieves high yields while minimizing the formation of overbroominated products [17].
Optimization studies for benzoxaborole substrates have identified specific conditions that maximize monobromomination while suppressing dibromination [26]. The use of azobisisobutyronitrile as radical initiator provides 90 percent yield of the desired monobrominated product with less than 5 percent dibrominated byproduct [26]. Alternative initiators such as benzoyl peroxide show reduced selectivity, particularly with free boronic acid substrates [26].
Photochemical initiation using visible incandescent light offers a simplified approach that eliminates the need for chemical radical initiators [26]. This methodology proves particularly effective for boronic acid substrates, providing 80 percent yield of the monobrominated product with only 10 percent dibromination [26]. The mild conditions and operational simplicity make this approach attractive for large-scale applications [26].
The radical bromination mechanism proceeds through a well-established chain process [18] [19]. Initiation involves homolytic cleavage of the bromine-bromine bond or decomposition of radical initiators [19]. Propagation steps include hydrogen atom abstraction by bromine radicals to form hydrogen bromide and benzylic radicals, followed by bromine atom transfer from N-bromosuccinimide to regenerate bromine radicals [19]. Termination occurs through various radical-radical combination reactions [19].
Substrate scope investigations demonstrate broad tolerance for various substitution patterns on the benzoxaborole framework [20]. Electron-withdrawing and electron-donating substituents are well accommodated, though the reaction rates and selectivities may vary depending on the electronic properties of the substrate [20]. The presence of the boronic acid or boronate ester functionality does not significantly interfere with the radical bromination process [26].
| Bromination Method | Initiator System | Temperature | Mono:Dibromo Ratio | Yield | Reference |
|---|---|---|---|---|---|
| NBS/AIBN | Azobisisobutyronitrile | 80°C | 90:5 | 90% | [26] |
| NBS/BPO | Benzoyl peroxide | 80°C | 82:5 | 82% | [26] |
| NBS/Light | Incandescent light | 80°C | 80:10 | 80% | [26] |
| DBDMH/ZrCl4 | Lewis acid catalysis | Room temperature | >95:5 | 85-95% | [17] |
Solvent selection and catalytic optimization represent critical factors for successful large-scale synthesis of benzoxaborole derivatives [23] [24] [27]. Systematic investigations have revealed significant solvent effects on reaction yields, selectivities, and purification requirements [23] [25].
Chlorohydrocarbon solvents demonstrate superior performance for benzoxaborole synthesis compared to other solvent classes [23]. Optimization studies have shown that reactions carried out exclusively in chlorohydrocarbon solvents provide the highest yields and cleanest reaction profiles [23]. Chlorobenzene emerges as the optimal solvent for organocatalytic benzoxaborole synthesis, affording 91 percent enantiomeric excess with 86 percent yield [25]. This represents a significant improvement over dichloromethane, toluene, and trifluorotoluene alternatives [25].
Solvent effects on mechanochemical synthesis have been extensively studied for bis-benzoxaborole preparation [35]. The mechanochemical approach eliminates the need for hazardous solvents such as diethyl ether while providing comparable or superior yields [35]. Optimization of reaction time under ball milling conditions identifies 4 hours as optimal, providing 79 percent isolated yield [35]. The mechanochemical methodology demonstrates significant advantages for fluorinated substrates, achieving 74 percent yield compared to only 6 percent using solution-phase methods [35].
Catalytic optimization for large-scale synthesis focuses on minimizing catalyst loadings while maintaining high conversion and selectivity [26] [27]. Palladium-catalyzed borylation reactions typically require 5 mol percent catalyst loading to achieve 90 percent yield [26]. Attempts to reduce catalyst loading result in considerably lower conversion, challenging the cost-effectiveness of the overall process [26]. Alternative borylation approaches using deaminative methods provide more economical access to the required intermediates [26].
Process intensification through continuous flow technology offers significant advantages for large-scale benzoxaborole synthesis [26] [27]. Flow hydrogenation systems demonstrate superior performance compared to batch conditions, providing higher yields (93-95 percent vs 70 percent) and shorter reaction times (1-2.5 hours vs 4 hours) [26]. The flow methodology enables efficient catalyst recycling and improved safety profiles for potentially hazardous transformations [26].
Autonomous process optimization employing machine learning algorithms represents an emerging approach for reaction development [27]. Data-driven exploration of process parameters including temperature, catalyst loading, and reaction time enables systematic optimization without extensive manual experimentation [27]. The implementation of closed-loop systems with real-time analysis facilitates rapid identification of optimal conditions [27].
Crystallization and purification methodologies significantly impact the overall process economics [24] [32]. The development of hybrid organic-inorganic formulations provides improved storage stability and controlled release properties [32]. Layered double hydroxide matrices demonstrate excellent compatibility with benzoxaborole derivatives, enabling maximum loading capacities while maintaining optimal storage conditions [32].
Temperature control emerges as a critical parameter for large-scale synthesis [26] [28]. Differential scanning calorimetry and thermogravimetric analysis studies confirm that diazonium salt intermediates remain stable below 90 degrees Celsius [26]. This safety margin enables confident scale-up of critical borylation transformations [26]. The pH optimization also proves crucial, with benzoxaborole apparent pKa values ranging from 3.0 to 8.0 depending on substitution patterns [28].
| Process Parameter | Optimal Conditions | Performance Metric | Scale Demonstrated | Reference |
|---|---|---|---|---|
| Solvent (Organocatalytic) | Chlorobenzene | 86% yield, 91% ee | Gram scale | [25] |
| Mechanochemical Time | 4 hours ball milling | 79% yield | Multi-gram | [35] |
| Flow Hydrogenation | 0.4 mL/min, Pd/C | 93-95% yield | 5 gram scale | [26] |
| Catalyst Loading | 5 mol% Pd catalyst | 90% yield | Decagram scale | [26] |
| Temperature Control | Below 90°C | Safe operation | Process scale | [26] |
Irritant